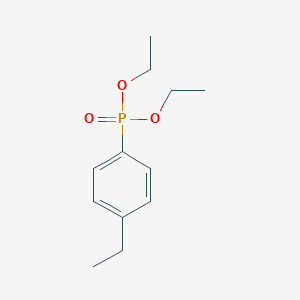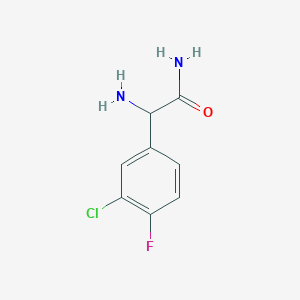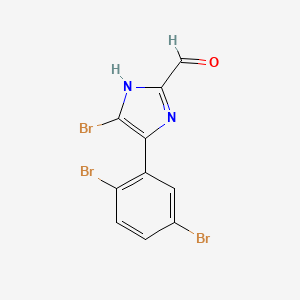![molecular formula C13H15NO3 B13693122 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-oxa-5-azabicyclo[221]heptane-4-carboxylic Acid is a bicyclic compound that features a unique structure combining an oxa- and aza-bridge
Preparation Methods
The synthesis of 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid typically involves starting materials such as 4R-hydroxy-l-proline. One versatile synthetic approach involves attaching an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core . This method allows for the creation of various backbone-constrained analogues by modifying the substituents on the tertiary C-3 atom with different alkyls or aryls .
Chemical Reactions Analysis
5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows for the exploration of its interactions with biological molecules, potentially leading to the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid exerts its effects involves its interaction with specific molecular targets. For instance, the compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved often include the modulation of neurotransmitter systems, such as the GABAergic system .
Comparison with Similar Compounds
5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid can be compared with other similar compounds, such as:
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound serves as a platform for functional diversity and the synthesis of backbone-constrained γ-amino acid analogues.
(1S,4S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid: An improved synthesis method for this compound has been developed, highlighting its potential for various applications.
The uniqueness of this compound lies in its specific structural features and the versatility it offers for creating diverse analogues with potential therapeutic and industrial applications.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c15-12(16)13-6-11(17-9-13)8-14(13)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) |
InChI Key |
KOTJGAVHPNHQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1(CO2)C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-4-[3-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13693040.png)

![Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)
![9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13693067.png)
![tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane](/img/structure/B13693069.png)
![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)

![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)





![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
